1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at the 4-position with a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety and at the 1-position with a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O/c1-10-3-6-12(7-4-10)17-21-18(26-23-17)15-16(20)25(24-22-15)14-9-13(19)8-5-11(14)2/h3-9H,20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQPDWFOKSKAIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Triazole Ring:
Synthesis of the Oxadiazole Ring: This step may involve the cyclization of a hydrazide with a nitrile oxide.
Substitution Reactions:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis involves two primary mechanisms:
Oxadiazole Ring Formation
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Nucleophilic attack : Hydrazide reacts with BrCN, forming a transient intermediate.
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Cyclization : The intermediate undergoes ring closure to form the oxadiazole ring .
Triazole Ring Formation
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Hydrazine coupling : Aromatic hydrazine derivatives react with carbonyl groups.
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Acid-catalyzed cyclization : Protonation and rearrangement yield the triazole ring .
Analytical Methods
Structural confirmation employs advanced spectroscopic techniques:
| Method | Key Observations | Relevance |
|---|---|---|
| ¹H NMR | Peaks for aromatic protons (δ 6.5–8.5 ppm), triazole NH (δ 10–12 ppm) | Confirms aromatic and heterocyclic structure |
| IR | Absorption bands for C=N (1600–1650 cm⁻¹), C-Cl (800–600 cm⁻¹) | Identifies functional groups |
| Mass spectrometry | Molecular ion peak at m/z 366.81 | Validates molecular formula (C₁₈H₁₅ClN₆O) |
Reactivity and Transformations
The compound undergoes reactions typical of triazoles and oxadiazoles:
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Nucleophilic substitution : Chlorine substitution at the 5-position of the phenyl ring.
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Alkylation : Amination of the triazole NH group under basic conditions .
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Coordination chemistry : Nitrogen atoms in triazole/oxadiazole rings can act as ligands for metal complexes .
Biological Activity
While direct data for this compound is limited, analogous triazole-oxadiazole hybrids show:
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Antimicrobial activity : Inhibition of bacterial enzymes (e.g., β-lactamases).
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Anticancer potential : Interaction with kinases or DNA-binding proteins.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound has been synthesized and evaluated for its anticancer properties against various cancer cell lines.
Case Study: Anticancer Efficacy
A study conducted by researchers synthesized several derivatives based on the oxadiazole framework and tested their efficacy against breast cancer cell lines (MCF-7). The results indicated that specific derivatives exhibited significant thymidine phosphorylase inhibition, which is crucial for cancer cell proliferation control. For instance, compounds derived from similar structures showed IC50 values ranging from 0.03 µM to 9.51 µM against different cancer types .
Data Table: Anticancer Activity of Derivatives
| Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.03 | Thymidine Phosphorylase Inhibition |
| Compound B | UACC-62 | 9.51 | Carbonic Anhydrase Inhibition |
| Compound C | RPMI-8226 | 3.52 | Enzyme Inhibition |
Other Biological Activities
Beyond anticancer applications, compounds containing oxadiazole and triazole rings have shown promise in other therapeutic areas:
- Antimicrobial Activity : Several derivatives have been tested for antibacterial and antifungal properties, showing effective inhibition against various pathogens.
- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing potential benefits in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other interactions with biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Chemical Formula: CHClNO
Molecular Weight: 372.83 g/mol
CAS Number: 1189673-85-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole moieties. The compound in focus has shown significant cytotoxicity against various cancer cell lines. For example:
| Cell Line | IC (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10.5 |
| MCF7 (Breast Cancer) | 12.3 |
| A549 (Lung Cancer) | 9.8 |
| PC3 (Prostate Cancer) | 11.0 |
These values indicate a promising profile for further development as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
- Induction of Oxidative Stress: It enhances reactive oxygen species (ROS) production within cancer cells, contributing to cell death.
- Targeting Specific Kinases: Preliminary data suggest that it may inhibit kinases involved in cell signaling pathways critical for tumor growth .
Antimicrobial Properties
Compounds with similar structural features have been reported to exhibit antimicrobial activity. The oxadiazole derivatives are known for their effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity: Effective against Staphylococcus aureus and Escherichia coli.
- Antifungal Activity: Showed activity against Candida albicans with an IC value of 15 µM .
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in vitro, evidenced by its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .
Case Studies and Research Findings
- Study on Anticancer Activity:
- Research on Antimicrobial Activity:
- Inflammation Model:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(5-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Formation of the 1,2,4-oxadiazole ring via reaction of amidoximes with activated carboxylic acid derivatives (e.g., using POCl₃ as a cyclizing agent) .
- Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. Substituents (e.g., 5-chloro-2-methylphenyl) are introduced via pre-functionalized precursors .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/DMF mixtures) are standard .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns proton environments (e.g., triazole/oxadiazole protons at δ 7.5–8.5 ppm) and confirms substitution patterns .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass).
- X-ray Crystallography : Resolves tautomeric ambiguity (e.g., triazole/oxadiazole tautomerism) and confirms regiochemistry .
Q. How is initial biological activity screening typically conducted?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .
Advanced Research Questions
Q. How can regioselectivity challenges during triazole synthesis be addressed?
- Methodological Answer :
- Protecting Group Strategies : Temporary protection of oxadiazole NH groups (e.g., with Boc) to direct CuAAC regioselectivity .
- Catalyst Optimization : Use of Ru-based catalysts for alternative regioselectivity in azide-alkyne cycloadditions .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic products, reducing side reactions .
Q. What strategies resolve contradictory data between computational predictions and experimental bioactivity?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Solubility Correction : Adjust computational models for solvent effects (e.g., DMSO vs. aqueous buffers) using COSMO-RS simulations .
- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to observed activity .
Q. How can tautomeric forms of the triazole-oxadiazole system be distinguished experimentally?
- Methodological Answer :
- Variable-Temperature NMR : Monitor proton shifts (e.g., NH protons) to detect tautomer interconversion .
- IR Spectroscopy : Identify NH stretching vibrations (3200–3400 cm⁻¹) specific to tautomers .
- Crystallography : Definitive assignment via single-crystal X-ray diffraction, as demonstrated for analogous triazole-oxadiazole hybrids .
Q. What safety protocols are essential for handling halogenated intermediates during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods for reactions involving chloro-phenyl intermediates (e.g., 5-chloro-2-methylbenzyl bromide) .
- Waste Segregation : Separate halogenated waste (e.g., chlorinated solvents) for incineration to prevent environmental contamination .
- PPE : Nitrile gloves and safety goggles to avoid dermal/ocular exposure to corrosive reagents (e.g., POCl₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
